1-(2,6-dimethylphenyl)-1H-pyrrole
Overview
Description
The compound “1-(2,6-dimethylphenyl)-1H-pyrrole” is a pyrrole derivative where one of the hydrogen atoms in the pyrrole ring is replaced by a 2,6-dimethylphenyl group . Pyrrole is a heterocyclic aromatic organic compound, and the 2,6-dimethylphenyl group is a derivative of phenyl where two hydrogen atoms are replaced by methyl groups at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring attached to a 2,6-dimethylphenyl group. The nitrogen atom in the pyrrole ring can form a bond with the 2,6-dimethylphenyl group . The presence of the nitrogen atom and its lone pair of electrons can have significant effects on the properties of the molecule .Scientific Research Applications
Organometallic Complex Formation
- A study by Matsuo et al. (2001) explored the formation of organometallic complexes using variants of pyrroles, including 2,5-bis(N-aryliminomethyl)pyrroles. Specifically, 1-(2,6-dimethylphenyl)-1H-pyrrole was used to create mono(pyrrolyl) complexes, which have potential applications in the field of ε-caprolactone polymerization (Matsuo, Tani, & Mashima, 2001).
Synthesis and Catalytic Applications
- Paul et al. (2014) investigated the synthesis and catalytic applications of organometallic complexes derived from N-(2′,6′-dimethylphenyl)pyrrole-2-aldimine. These complexes were utilized in the Oppenauer oxidation of alcohols, demonstrating their potential in catalysis (Paul, Richmond, & Bhattacharya, 2014).
Corrosion Inhibition
- Louroubi et al. (2019) synthesized a new pyrrole derivative, which showed effective corrosion inhibition on steel surfaces. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Louroubi et al., 2019).
Antimicrobial Applications
- Hublikar et al. (2019) synthesized novel pyrrole derivatives with significant antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Polymerization and Material Science
- Hansen et al. (2005) studied the electrochemical oxidation of a pyrrole derivative, leading to insights into the oxidative oligomerization and polymerization of alkylpyrroles. This research has implications for material science, particularly in the synthesis of polymers and conductive materials (Hansen et al., 2005).
Explosives Detection
- Chen et al. (2011) explored the synthesis of pyrrole-based compounds and their application in explosives detection. This research demonstrates the potential use of pyrrole derivatives in security and safety applications (Chen, Jin, Wang, & Lu, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenol, have been studied
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,6-dimethylphenol, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which can lead to various downstream effects
Pharmacokinetics
A study on a related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, found that it was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . It underwent extensive first-pass metabolism, resulting in a bioavailability of 5.3% .
Result of Action
For instance, tris(2,6-dimethylphenyl) phosphate, a compound with putative estrogen-like action, was found to impair sexual differentiation of the brain in a mouse model .
Biochemical Analysis
Biochemical Properties
It is known that similar pyrrolidinone derivatives have shown memory-enhancing effects in animals . These compounds have been found to modulate metabotropic glutamate receptors and AMPA-sensitive glutamate receptors, and may facilitate cholinergic transmission .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells
Molecular Mechanism
It is speculated that it may act as a positive modulator of metabotropic glutamate receptors and AMPA-sensitive glutamate receptors
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown ameliorative effects on learning and memory, especially in animals exhibiting impaired cognitive abilities .
Metabolic Pathways
Related compounds have been shown to be involved in various chemical pathways, such as 2-chloro-N-(2,6-dimethylphenyl) acetamide .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOVWCDYRJKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405857 | |
Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-23-4 | |
Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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